Bicyclo[4.1.0]heptane-1-methanol
Overview
Description
Bicyclo[4.1.0]heptane, also known as Norcarane, is a colorless liquid . It is an organic compound prepared using the Simmons–Smith reaction, by the action of diiodomethane and a zinc-copper couple on cyclohexene in diethyl ether .
Synthesis Analysis
Bicyclo[4.1.0]heptenes are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes . They can undergo a variety of ring-opening reactions given that the release of the cyclopropyl ring strain (27.5 kcal/mol) may serve as a thermodynamic driving force for reactions . The double bond within the skeleton can afford the kinetic opportunity to initiate the ring-opening via a coordination to a metal species .Molecular Structure Analysis
The molecular structure of Bicyclo[4.1.0]heptane can be viewed using Java or Javascript . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis
The reaction patterns of Bicyclo[4.1.0]heptenes involve thermal reactions, nucleophilic addition, and rhodium-catalyzed reactions . These reactions can proceed both with and without opening of the cyclopropyl ring .Scientific Research Applications
- Bicyclo[4.1.0]heptenes are readily accessible through transition metal-catalyzed cycloisomerization of 1,6-enynes. They serve as versatile building blocks in organic synthesis . Researchers have exploited their ring-opening reactions, driven by the release of cyclopropyl ring strain (27.5 kcal/mol), to create diverse compounds.
- Researchers have explored their potential as building blocks for designing new drugs, especially when functionalized with specific substituents .
Organic Synthesis Building Blocks
Medicinal Chemistry
Bioisosteres for Aromatic Rings
Future Directions
Bicyclo[4.1.0]heptenes, which are readily accessible molecules via the transition metal-catalyzed cycloisomerization of 1,6-enynes, have served as useful building blocks in organic synthesis . Depending upon the position, number, and identity of the substituent(s), the identity of the tether group, and the nature of the catalytic system, Bicyclo[4.1.0]heptenes can undergo a variety of transformations . The chemistry described in this review can be used to produce a variety of new compounds .
properties
IUPAC Name |
1-bicyclo[4.1.0]heptanylmethanol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O/c9-6-8-4-2-1-3-7(8)5-8/h7,9H,1-6H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCJSMYIXEWHDDF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC2C1)CO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Bicyclo[4.1.0]heptane-1-methanol |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.